molecular formula C25H25N5O4 B2817208 8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-75-3

8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2817208
CAS No.: 887466-75-3
M. Wt: 459.506
InChI Key: FLTAYMOMENUZGV-UHFFFAOYSA-N
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Description

8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Researchers synthesized a series of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their pharmacological properties. One of the compounds demonstrated anxiolytic-like activity, while others showed potential antidepressant effects. This research suggests the potential of these compounds in developing new anxiolytic and antidepressant drugs (Zagórska et al., 2009).

Structure-Activity Relationships

  • Another study explored the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. The study identified compounds with high affinity for serotonin and dopamine receptors, indicating potential applications in treating depression and anxiety (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

  • Research on octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines revealed their binding properties to serotonin and dopamine receptors and inhibitory effects on specific phosphodiesterases. This study contributes to understanding the compound's biochemical interactions and potential therapeutic applications (Zagórska et al., 2016).

Antidepressant and Anxiolytic Activity

  • A study synthesized and evaluated a series of derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Selected compounds showed promising antidepressant and anxiolytic properties, suggesting their potential use in psychopharmacology (Zagórska et al., 2016).

Mesoionic Purinone Analogs

  • Mesoionic purinone analogs were synthesized and studied for their properties. These compounds, including imidazo[2,1-f]purine derivatives, are of interest due to their unique chemical structures and potential pharmaceutical applications (Coburn & Taylor, 1982).

Adenosine Receptor Antagonists

  • Imidazo[2,1-f]purine derivatives have been investigated as potent and selective antagonists of the A3 adenosine receptor, suggesting their role in the development of new therapeutic agents (Baraldi et al., 2005; Baraldi et al., 2008).

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-16-15-29-21-22(26-24(29)30(16)19-11-10-18(33-3)14-20(19)34-4)27(2)25(32)28(23(21)31)13-12-17-8-6-5-7-9-17/h5-11,14-15H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTAYMOMENUZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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